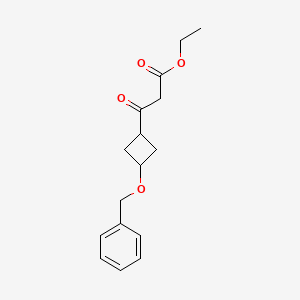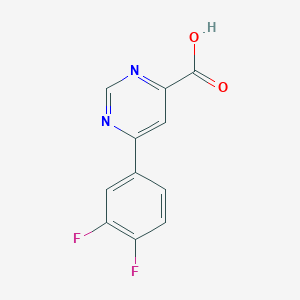
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst. The resulting 3-(benzyloxy)cyclobutanone is then subjected to esterification with ethyl 3-oxopropanoate under basic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
Oxidation: Benzoyl-substituted cyclobutyl ester.
Reduction: Cyclobutyl alcohol derivative.
Substitution: Various substituted cyclobutyl esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate in chemical reactions typically involves the activation of the ester group, making it susceptible to nucleophilic attack. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(3-methoxycyclobutyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(3-(phenoxy)cyclobutyl)-3-oxopropanoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
ethyl 3-oxo-3-(3-phenylmethoxycyclobutyl)propanoate |
InChI |
InChI=1S/C16H20O4/c1-2-19-16(18)10-15(17)13-8-14(9-13)20-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Clé InChI |
KXLHAGSTFVUNMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)





![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)

![N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline](/img/structure/B13988341.png)
